Nilotinib

概要

説明

ニロチニブは、フィラデルフィア染色体陽性の慢性骨髄性白血病(CML)の治療に主に使用される第2世代チロシンキナーゼ阻害剤です。タシグナというブランド名で販売されています。 ニロチニブは、フィラデルフィア染色体異常によって生成され、白血病細胞の制御不能な増殖の原因となるBCR-ABLチロシンキナーゼを阻害することによって機能します .

準備方法

ニロチニブは、さまざまな方法で合成できます。一般的な合成経路の1つは、式(IV)の化合物をニロチニブの塩酸塩に変換することです。 このプロセスには、最終生成物の安定性と純度を確保するために、特定の試薬と条件を使用することが含まれます . 別の方法には、ニロチニブ塩酸塩を薬学的に許容される賦形剤とともに圧縮することにより、ニロチニブの乾式造粒製剤を調製することが含まれます . さらに、ナノ調製法には、安定なナノ薬スラリーを作成するために、N、N-ジメチルホルムアミドとポリビニルピロリドンを使用し、それを噴霧乾燥して最終生成物を得ることが含まれます .

化学反応の分析

ニロチニブは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 たとえば、ニロチニブは、ネイティブケミカルリゲーション(NCL)化学を用いて、水中でベンザニリド形成を介して合成できます . この方法には、ベンゾイルとメルカプトアニリンのフラグメントを結合させて芳香族アミド結合を形成することが含まれます。これらの反応から生成される主な生成物には、潜在的な治療用途を持つニロチニブのさまざまな誘導体が含まれます。

科学研究アプリケーション

ニロチニブは、化学、生物学、医学、産業の分野で、幅広い科学研究用途を持っています。 医学では、ニロチニブは、BCR-ABLチロシンキナーゼ活性を阻害し、白血病細胞の増殖を防ぐことによって、慢性骨髄性白血病の治療に使用されます . さらに、ニロチニブ類似体は、抗血小板活性とがん細胞増殖に対する機能性について合成され、評価されています . 化学では、ニロチニブは、チロシンキナーゼ阻害剤の合成と特性評価を研究するためのモデル化合物として使用されています。 業界では、ニロチニブは、新しい製剤の開発と薬物送達システムに使用されています .

科学的研究の応用

Treatment of Chronic Myeloid Leukemia

Clinical Efficacy

Nilotinib has been extensively studied for its efficacy in treating newly diagnosed chronic-phase CML. The ENESTnd study demonstrated that patients receiving this compound achieved significantly higher rates of major molecular response compared to those treated with imatinib. Specifically, at 12 months, the rates were 44% and 43% for this compound doses of 300 mg and 400 mg twice daily, respectively, versus 22% for imatinib (p < 0.001) .

Long-Term Outcomes

In a phase 2 study involving 122 patients treated with this compound (400 mg twice daily), long-term follow-up indicated that 91% achieved a complete cytogenetic response, with significant event-free survival rates at 89% and overall survival rates at 93% after five years .

Table 1: Summary of Clinical Trials for this compound in CML

| Study | Patient Population | This compound Dose | Major Molecular Response Rate | Event-Free Survival (5 years) | Overall Survival (5 years) |

|---|---|---|---|---|---|

| ENESTnd | Newly diagnosed CML | 300 mg & 400 mg BID | 44% (300 mg), 43% (400 mg) | Not specified | Not specified |

| Phase 2 | Newly diagnosed CML | 400 mg BID | 91% | 89% | 93% |

Potential Applications in Neurodegenerative Diseases

Parkinson's Disease

this compound is being investigated for its potential to alleviate symptoms of Parkinson's disease. A phase II trial indicated that while this compound was generally safe and tolerable, it did not demonstrate significant clinical benefits compared to placebo . The study involved multiple sites and assessed safety across different dosages, revealing more adverse events than the placebo group.

Alzheimer's Disease

Research has also explored this compound's neuroprotective properties in Alzheimer's disease. Preclinical studies suggest that this compound can reduce levels of amyloid-β and prevent neuronal degeneration by inhibiting c-Abl signaling pathways . However, clinical trials have yet to yield robust evidence supporting its efficacy in humans.

Table 2: Summary of this compound Studies in Neurodegenerative Diseases

| Study | Condition | Findings | |

|---|---|---|---|

| NILO-PD | Parkinson's Disease | Safe but no significant clinical benefit | Not recommended for use |

| Preclinical | Alzheimer's Disease | Reduces amyloid-β levels; prevents neuron loss | Promising but unproven in humans |

Safety Profile and Adverse Effects

While this compound is effective against CML, its safety profile warrants attention. Common adverse effects include cardiovascular events, rash, elevated bilirubin, and aminotransferases . In studies involving CML patients, treatment discontinuation due to toxicity occurred in approximately 19% of cases.

Table 3: Adverse Effects Reported in Clinical Trials

| Adverse Effect | Percentage of Patients Affected |

|---|---|

| Rash | 55% |

| Elevated Bilirubin | 57% |

| Elevated Aminotransferases | 48% |

| Cardiovascular Events | 10% |

作用機序

ニロチニブは、BCR-ABLチロシンキナーゼ、c-KIT、および血小板由来成長因子受容体(PDGFR)を選択的に阻害することによって、その効果を発揮します . BCR-ABLのATP結合部位に結合し、そのチロシンキナーゼ活性を阻害することで、細胞増殖と生存に関与する下流シグナル伝達経路のリン酸化と活性化を防ぎます。 ニロチニブは、別のチロシンキナーゼ阻害剤であるイマチニブに耐性のある慢性骨髄性白血病の場合に特に効果的です .

類似化合物との比較

ニロチニブは、イマチニブやダサチニブなどの他のチロシンキナーゼ阻害剤と比較されることがよくあります。 イマチニブは、慢性骨髄性白血病の治療のために承認された最初のチロシンキナーゼ阻害剤でしたが、ニロチニブとダサチニブは、効力と安全性プロファイルが向上した第2世代の阻害剤です . ニロチニブは、BCR-ABLチロシンキナーゼに対する結合親和性が高く、イマチニブと比較して、より広範囲のBCR-ABL変異に対して効果的です . 一方、ダサチニブは、ニロチニブとは構造的に異なり、BCR-ABLキナーゼドメイン変異に対する活性のスペクトルが異なります . 他の類似化合物には、ニロチニブとダサチニブの両方に耐性のあるT315I変異に対して効果的なポナチニブが含まれます .

生物活性

Nilotinib is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML). It selectively inhibits the BCR-ABL1 fusion protein, which is responsible for the uncontrolled proliferation of myeloid cells in CML. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, clinical efficacy, and associated adverse effects.

This compound works by binding to the ATP-binding site of the BCR-ABL1 protein, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways. The specificity of this compound for the BCR-ABL1 kinase also contributes to its effectiveness and reduced off-target effects compared to earlier TKIs like imatinib.

Effects on Endothelial Cells

Recent studies have highlighted this compound's impact on endothelial cell function, which is critical for vascular health. Research utilizing human induced pluripotent stem cells (hiPSCs) has shown that this compound adversely affects endothelial cell proliferation and migration while increasing intracellular nitric oxide levels. Notably, these effects were independent of ABL1 inhibition, suggesting that this compound may exert off-target effects that compromise endothelial function and contribute to this compound-induced arterial disease (NAD) in some patients .

| Endothelial Cell Function | Effect of this compound |

|---|---|

| Proliferation | Decreased |

| Migration | Decreased |

| Intracellular Nitric Oxide | Increased |

| Barrier Function | No effect |

| Lipid Uptake | No effect |

Clinical Efficacy

This compound has demonstrated significant efficacy in treating CML. In the ENEST1st trial, which included 1089 patients with newly diagnosed CML in chronic phase, this compound achieved a major molecular response (MMR) rate of 38.4% at 18 months . Long-term follow-up studies have confirmed sustained efficacy, with 91% of patients achieving a complete cytogenetic response and a significant proportion reaching deep molecular responses (MR4 and MR4.5) .

Case Study: Long-Term Efficacy

A phase 2 study involving 122 patients treated with this compound at 400 mg twice daily reported:

- Event-Free Survival : 89% at 5 years

- Overall Survival : 93% at 5 years

- Sustained MR4.5 : Achieved by 59% of patients beyond 2 years

- Adverse Events : Cardiovascular events occurred in 10% of patients .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects, particularly cardiovascular complications. In clinical trials, ischemic cardiovascular events were reported in approximately 6-10% of patients . Other common side effects include:

- Rash: 55%

- Elevated bilirubin: 57%

- Elevated aminotransferases: 48%

These adverse effects necessitate careful monitoring during treatment.

特性

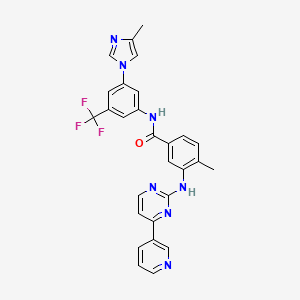

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042663 | |

| Record name | Nilotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

The solubility ... in aqueous solutions decreases with increasing pH, 2.01e-03 g/L | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chronic myelogenous leukaemia (CML) is caused by the BCR-ABL oncogene. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations. The ability of AMN107 to inhibit TEL-platelet-derived growth factor receptor-beta (TEL-PDGFRbeta), which causes chronic myelomonocytic leukaemia, and FIP1-like-1-PDGFRalpha, which causes hypereosinophilic syndrome, suggests potential use of AMN107 for myeloproliferative diseases characterised by these kinase fusions (Stover et al, 2005; Weisberg et al, 2005). AMN107 also inhibits the c-Kit receptor kinase, including the D816V-mutated variant of KIT, at pharmacologically achievable concentrations, supporting potential utility in the treatment of mastocytosis, and gastrointestinal stromal tumours (Weisberg et al, 2005; von Bubnoff et al, 2005; Gleixner et al, 2006)., Nilotinib, an inhibitor of Bcr-Abl tyrosine kinase, is an antineoplastic agent. Chronic myelogenous leukemia (CML) is a clonal myeloproliferative disorder characterized by the expansion of hematopoietic cells carrying the Philadelphia chromosome (Ph), resulting from a reciprocal translocation of the long arms of chromosomes 9 and 22. A novel fusion gene is formed, Bcr-Abl, which encodes a constitutively active, cytoplasmic form of protein tyrosine kinase. The unregulated activity of the Abl tyrosine kinase in Bcr-Abl is the cause of CML. Nilotinib is an orally active aminopyrimidine-derivative tyrosine kinase inhibitor that functions through competitive inhibition at the ATP-binding site of Bcr-Abl, leading to the inhibition of tyrosine phosphorylation of proteins that are involved in the intracellular signal transduction that Bcr-Abl mediates., Clinical resistance to imatinib in CML has been attributed to several mechanisms, but point mutations in the Bcr-Abl kinase domain appear to the most common, occurring in 30-90% of patients who develop resistance. The ability of nilotinib to overcome imatinib resistance resulting from Bcr-Abl kinase domain mutations has been demonstrated in vitro. In preclinical studies in cell-line models, nilotinib inhibited most (32 of 33) imatinib-resistant Bcr-Abl kinase domain mutant forms., Nilotinib binds to and stabilizes the inactive conformation of the kinase domain of Abl protein. In vitro, nilotinib inhibited Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from patients with Ph+ CML. Under the conditions of the assays, nilotinib was able to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, in 32 out of 33 mutations tested. In vivo, nilotinib reduced the tumor size in a murine Bcr-Abl xenograft model. Nilotinib inhibited the autophosphorylation of the following kinases at IC50 values as indicated: Bcr-Abl (20-60 nM), PDGFR (69 nM), c-Kit (210 nM), CSF-1R (125-250 nM) and DDR (3.7 nM)., It is an important challenge to better understand the mechanisms of tyrosine kinase inhibitors-induced apoptosis in CML cells. Thus, /the authors/ have investigated how this apoptosis can be modulated by extracellular factors. Apoptosis induced by imatinib and nilotinib was determined in BCR-ABL expressing cell lines and primary CML CD34+ cells. Both molecules induced apoptosis of BCR-ABL expressing cells. This apoptosis was inhibited by protein synthesis inhibition in both K562 and CML CD34+ cells. In K562, 80% inhibition of the BCR-ABL auto-phosphorylation by either imatinib or nilotinib induced a two fold increase in Bim-EL expression and induction of apoptosis in 48 hr. Bim accumulation preceded apoptosis induction which was completely abolished by depletion in Bim using shRNA. However, the anti-proliferative effect of imatinib was preserved in Bim-depleted cells. When K562 cells were cultured in a cytokine containing medium, the pro-apoptotic effect of nilotinib was decreased by 68% and this was related to a decrease in Bim-EL dephosphorylation and accumulation. Similarly, the presence of a combination of cytokines inhibited 88% of NIL- and 39% of IMA-induced apoptosis in primary CML CD34+ cells. In conclusion, both nilotinib and imatinib induce apoptosis through Bim accumulation independently of cell cycle arrest. However, the pro-apoptotic effect of both molecules can be attenuated by the presence of cytokines and growth factors, particularly concerning nilotinib. Thus BCR-ABL inhibition restores the cytokine dependence but is not sufficient to induce apoptosis when other signaling pathways are activated., For more Mechanism of Action (Complete) data for Nilotinib (7 total), please visit the HSDB record page. | |

| Record name | Nilotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellowish to slightly greenish yellow powder | |

CAS No. |

641571-10-0, 923288-90-8 | |

| Record name | Nilotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nilotinib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nilotinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nilotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F41401512X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nilotinib interact with its target, and what are the downstream effects of this interaction?

A1: this compound functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active kinase arising from the Philadelphia chromosome translocation found in chronic myeloid leukemia (CML). [, , ] It exerts its effect by competitively binding to the ATP-binding site of Bcr-Abl, thereby inhibiting tyrosine phosphorylation of downstream signaling proteins. [, ] This blockage disrupts critical pathways like JAK-STAT, cell cycle progression, and ABC transporter activity, ultimately leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-expressing cells. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C28H22F3N7O, and its molecular weight is 539.5 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic characterization, high-performance liquid chromatography is mentioned as a technique for measuring this compound plasma trough concentrations. []

Q4: What evidence supports the efficacy of this compound in treating CML?

A4: Numerous studies highlight this compound's efficacy in treating CML. Clinical trials like ENESTnd demonstrate its superiority over Imatinib in achieving higher rates of cytogenetic and molecular responses in newly diagnosed CML patients. [, , ] Further evidence stems from Phase II trials showcasing its effectiveness in Imatinib-resistant or -intolerant CML patients, achieving significant hematologic and cytogenetic responses. [, , ]

Q5: Are there any in vitro studies that support this compound's efficacy?

A5: Yes, in vitro studies using CML cell lines like K562 reveal this compound's potent inhibitory effects. It effectively inhibits Bcr-Abl autophosphorylation and proliferation at significantly lower concentrations compared to Imatinib, indicating its higher potency. [] Moreover, it effectively suppresses CML progenitor cell growth, primarily by inhibiting cell division. []

Q6: What are the known mechanisms of resistance to this compound in CML?

A6: Despite its efficacy, resistance to this compound can arise through various mechanisms. One major contributor is the emergence of mutations within the Bcr-Abl kinase domain, such as the T315I mutation, which hinders this compound binding. [, , , ] Other mechanisms include overexpression of anti-apoptotic proteins like BCL2 and upregulation of drug efflux pumps like MRP1, contributing to decreased intracellular drug concentrations. []

Q7: Does cross-resistance exist between this compound and other TKIs like Imatinib or Dasatinib?

A7: Yes, cross-resistance can occur, particularly with mutations in the Bcr-Abl kinase domain. While this compound demonstrates efficacy against many Imatinib-resistant mutations, certain mutations, like T315I, confer resistance to both. [, , , ] Interestingly, Dasatinib, due to its distinct binding mechanism, retains efficacy against some this compound-resistant mutations, including those affecting the F359 residue. []

Q8: Does this compound interact with drug transporters?

A9: Yes, research indicates that this compound interacts with the ABCB1 (MDR1) transporter, a drug efflux pump. [] This interaction can potentially impact its tissue distribution and efficacy, as ABCB1 actively transports substrates out of cells. []

Q9: What is the safety profile of this compound, and are there any potential long-term effects?

A10: While generally well-tolerated, this compound can cause adverse effects. Common side effects include rash, nausea, pruritus, and hematological abnormalities like neutropenia and thrombocytopenia. [, , ] Additionally, it has been linked to metabolic changes, including hyperglycemia, hyperlipidemia, and an increased risk of arterial occlusive events like peripheral artery disease. [, , ] Long-term use necessitates careful monitoring for these potential complications.

Q10: Are there any strategies to improve this compound delivery to specific targets or tissues?

A10: While the provided research papers primarily focus on this compound's systemic administration, future research could explore targeted delivery strategies. Nanocarrier-based drug delivery systems, for instance, hold potential for enhancing its accumulation in specific tissues like the bone marrow, potentially improving efficacy and minimizing off-target effects.

Q11: What biomarkers are being investigated for predicting this compound efficacy or monitoring treatment response?

A12: Monitoring BCR-ABL transcript levels via RT-PCR serves as a crucial biomarker for assessing treatment response and identifying potential resistance. [, , , ] Achieving deep molecular responses, like MR4.5 (BCR-ABL ≤ 0.0032%IS), is associated with favorable outcomes. [, ] Additionally, plasma trough concentrations of this compound have been correlated with molecular response, suggesting a potential role in treatment optimization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。